molecular formula C12H14N2O B8702880 2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one CAS No. 89733-50-6

2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one

Cat. No. B8702880
Key on ui cas rn: 89733-50-6
M. Wt: 202.25 g/mol
InChI Key: IOHQOPKWUWPINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04431651

Procedure details

A mixture containing 35 g of 1-(4-pyridinyl)-2-propanone, 25 g of α-methylacrylamide, 30 g of potassium-tert.-butoxide and 250 ml of p-dioxane was stirred at ambient temperature for 40 minutes during which time an exothermic reaction occurred. The reaction mixture was then heated on a steam bath for 90 minutes and stripped to dryness on a rotary evaporator. To the residue was added 200 ml of water and the aqueous mixture was acidified with acetic acid. The product was extracted with chloroform (two 300 ml portions) and the combined extracts stripped to dryness in vacuo. The gummy solid was dissolved in 200 ml of isopropyl alcohol, the hot solution treated with decolorizing charcoal and filtered, and the filtrate diluted with 300 ml of n-hexane. The crystalline precipitate was collected and dried in an oven at 80° C. to yield 25.4 g of 3,4-dihydro-3,6-dimethyl-5-(4-pyridinyl)-2(1H)-pyridinone, m.p. 148°-150° C. A second crop of 4.3 g, m.p. 147-150, was obtained from the mother liquor. The nmr spectrum of the product was consistent with the assigned structure.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
potassium tert.-butoxide
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8](=O)[CH3:9])=[CH:3][CH:2]=1.[CH3:11][C:12](=[CH2:16])[C:13]([NH2:15])=[O:14].[K].CC(C)([O-])C>O1CCOCC1>[CH3:11][CH:12]1[CH2:16][C:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)=[C:8]([CH3:9])[NH:15][C:13]1=[O:14] |f:2.3,^1:16|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC(C)=O
Name
Quantity
25 g
Type
reactant
Smiles
CC(C(=O)N)=C
Name
potassium tert.-butoxide
Quantity
30 g
Type
reactant
Smiles
[K].CC(C)([O-])C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 40 minutes during which time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated on a steam bath for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
stripped to dryness on a rotary evaporator
ADDITION
Type
ADDITION
Details
To the residue was added 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with chloroform (two 300 ml portions)
DISSOLUTION
Type
DISSOLUTION
Details
The gummy solid was dissolved in 200 ml of isopropyl alcohol
ADDITION
Type
ADDITION
Details
the hot solution treated with decolorizing charcoal
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate diluted with 300 ml of n-hexane
CUSTOM
Type
CUSTOM
Details
The crystalline precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried in an oven at 80° C.

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC1C(NC(=C(C1)C1=CC=NC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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